Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound possesses the official International Union of Pure and Applied Chemistry name of N-methyl-1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride, which precisely describes its structural components and substituent patterns. This nomenclature reflects the presence of a methylated secondary amine functionality connected to a methylene bridge that links to a 1,2,4-oxadiazole ring system substituted at the 3-position with a thiophene-2-yl group.
The molecular formula of the hydrochloride salt form is established as C8H10ClN3OS, distinguishing it from the free base form which carries the formula C8H9N3OS. The Chemical Abstracts Service registry number for this compound is documented as 1185365-43-8, providing a unique identifier for database searches and chemical inventory management. Alternative systematic names found in chemical databases include methyl(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl))amine hydrochloride and METHYL(([3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL))AMINE HYDROCHLORIDE, reflecting variations in punctuation and capitalization conventions.
The compound exhibits several depositor-supplied synonyms and catalog identifiers, including KXB36543, CS-0239106, EN300-205776, G47633, and Z1473032850, which facilitate its identification across different chemical suppliers and research databases. The parent compound without the hydrochloride salt corresponds to PubChem Compound Identification 17680497, designated as N-Methyl-3-(2-thienyl)-1,2,4-oxadiazole-5-methanamine. This systematic organization of identifiers ensures comprehensive tracking and referencing of the compound across various chemical information systems.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound exhibits distinctive structural features arising from the combination of aromatic heterocyclic systems. The 1,2,4-oxadiazole ring adopts a planar configuration with characteristic bond angles that distinguish it from other oxadiazole isomers. The peculiar exocyclic bond angle of 140 degrees between the carbon atoms at positions 3 and 5 of the 1,2,4-oxadiazole ring allows for lesser deviation from linearity compared to 1,3,4-oxadiazole analogs, contributing to enhanced molecular organization in crystalline phases.
X-ray crystallographic analysis techniques have proven invaluable for determining the three-dimensional arrangement of atoms in similar heterocyclic compounds containing 1,2,4-oxadiazole moieties. The crystallographic method employs the principle that crystalline solids possess regular, periodic atomic lattices with interatomic distances on the order of 1 angstrom, which serve as effective diffraction gratings for x-ray radiation. When applied to oxadiazole-containing compounds, these analyses reveal critical information about molecular packing, intermolecular interactions, and conformational preferences.
The thiophene ring system within the molecule contributes additional geometric complexity due to its aromatic character and sulfur atom positioning. Thiophene represents an electron-rich heterocycle with the highest resonance stabilization energy among five-membered heterocycles, influencing the overall molecular geometry and electronic distribution. The dihedral angles between the thiophene and oxadiazole rings, as well as the orientation of the methylamine substituent, determine the overall molecular conformation and potential for intermolecular interactions in the solid state.
Crystallographic studies of related compounds have demonstrated that the central 1,2,4-oxadiazole ring typically forms specific dihedral angles with attached aromatic systems, ranging from approximately 4 to 48 degrees depending on the substituent pattern. The asymmetric nature of the 1,2,4-oxadiazole heterocycle and its strong lateral oxygen-nitrogen dipole moment contribute to distinctive packing arrangements in crystalline materials, often resulting in wider temperature ranges for mesophases and lower melting points compared to 1,3,4-oxadiazole analogs.
Spectroscopic Characterization (IR, NMR, UV-Vis, Mass Spectrometry)
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about its structural features and electronic properties. Infrared spectroscopy reveals characteristic absorption bands associated with the various functional groups present in the molecule. The 1,2,4-oxadiazole ring system typically exhibits distinctive carbon-nitrogen stretching vibrations in the range of 1575-1606 wavenumbers per centimeter, which serve as diagnostic markers for this heterocyclic framework.
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure through analysis of proton and carbon-13 chemical environments. The thiophene ring protons typically appear as characteristic multiplets in the aromatic region of proton nuclear magnetic resonance spectra, with chemical shifts reflecting the electron-rich nature of this heterocycle. The methylene bridge connecting the oxadiazole ring to the methylamine functionality generates distinctive coupling patterns that can be analyzed to confirm structural connectivity. Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon atoms of the oxadiazole ring, typically appearing around 150-165 parts per million, along with the aromatic carbons of the thiophene system.
Mass spectrometric analysis of the compound provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak for the free base form appears at mass-to-charge ratio 195, corresponding to the molecular formula C8H9N3OS. Collision-induced dissociation studies reveal characteristic fragmentation pathways, with predicted collision cross sections varying depending on the ionization adduct formed. For the protonated molecular ion [M+H]+, the predicted collision cross section is 137.2 square angstroms, while sodium and potassium adducts exhibit values of 148.5 and 147.0 square angstroms, respectively.
The ultraviolet-visible absorption spectroscopy of compounds containing both thiophene and oxadiazole chromophores typically exhibits electronic transitions in the ultraviolet region. The electron-rich thiophene system contributes to the overall electronic absorption profile, with the possibility of charge transfer transitions between the aromatic systems. Fluorescence properties may also be observed, as 1,2,4-oxadiazole derivatives often show fluorescence in the visible region, with emission characteristics dependent on the specific substitution pattern and electronic communication between aromatic components.
Computational Chemistry Insights (DFT Studies, Molecular Orbital Analysis)
Density functional theory calculations provide valuable computational insights into the electronic structure and properties of this compound. These quantum chemical methods have proven essential for interpreting vibrational spectra and understanding the electronic characteristics of heterocyclic compounds containing both thiophene and oxadiazole functionalities. The B3LYP functional with 6-31G** basis sets represents a commonly employed computational approach for investigating similar molecular systems, providing excellent correlation with experimental vibrational frequencies when appropriate scaling factors are applied.
Molecular orbital analysis reveals the electronic distribution within the compound, particularly focusing on the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The energy gap between these frontier orbitals provides insights into the electronic excitation properties and potential reactivity patterns of the molecule. Natural bond orbital analysis demonstrates the charge transfer interactions within the molecular framework, particularly highlighting the electron donation from lone pairs on heteroatoms to antibonding orbitals of adjacent systems.
The computational investigation of thiophene-containing systems reveals significant intramolecular charge transfer effects arising from the electron-rich nature of the sulfur heterocycle. The lone pair electrons on the sulfur atom interact with the π-system of the thiophene ring, contributing to resonance stabilization energies typically ranging from 20 to 25 kilojoules per mole. These interactions extend to influence the electronic properties of the attached oxadiazole system through conjugative effects.
Optimized molecular geometries obtained from density functional theory calculations provide precise bond lengths, bond angles, and dihedral angles that complement experimental crystallographic data. The computational approach allows for the investigation of conformational preferences and the relative energies of different molecular conformations. Frequency calculations at the optimized geometries yield theoretical vibrational spectra that can be directly compared with experimental infrared and Raman measurements, facilitating detailed vibrational assignments and structural confirmation.
The electrostatic potential surfaces generated from computational studies illustrate the charge distribution throughout the molecule, identifying regions of electron density and electron deficiency that influence intermolecular interactions and potential binding sites. These computational insights prove particularly valuable for understanding the relationship between molecular structure and potential biological or chemical reactivity patterns, contributing to the rational design of related compounds with optimized properties.
Properties
IUPAC Name |
N-methyl-1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.ClH/c1-9-5-7-10-8(11-12-7)6-3-2-4-13-6;/h2-4,9H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVVHWZIIRADFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride typically involves the construction of the 1,2,4-oxadiazole ring followed by functionalization with the thiophene group and methylamine moiety. The key steps include:
- Formation of the oxadiazole ring system through cyclization reactions involving amidoximes or related precursors.
- Introduction of the thiophene substituent at the 3-position of the oxadiazole ring.
- Attachment of the methylamine group via a methylene linker, often followed by conversion to the hydrochloride salt for improved stability and handling.
Specific Preparation Method
A detailed experimental preparation method, adapted from related oxadiazole derivatives and analogous compounds, is as follows:
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 5-(Thiophen-2-yl)-1,2,4-oxadiazole precursor + Formaldehyde solution + Methylamine | The precursor is dissolved in ethanol. Formaldehyde (37% aqueous solution) and methylamine are added. The mixture is stirred at room temperature for 2 hours and then allowed to stand overnight. | Formation of methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine as a crude product. |
| 2 | Filtration and washing | The precipitated product is filtered, washed with cold ethanol, and dried. | Crude solid product obtained. |
| 3 | Crystallization | The crude product is recrystallized from ethanol to enhance purity. | Pure methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine crystals. |
| 4 | Conversion to hydrochloride salt | The free amine is treated with hydrochloric acid in an appropriate solvent to form the hydrochloride salt. | This compound, stable and isolable. |
This method yields the compound as colorless needle crystals with a high yield of approximately 92% and melting point around 112–114 °C, indicating good purity.
Characterization and Purity
The compound's structure and purity are confirmed by various spectroscopic and crystallographic methods:
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 5-(Thiophen-2-yl)-1,2,4-oxadiazole precursor, methylamine, formaldehyde |
| Solvent | Ethanol |
| Reaction temperature | Room temperature (~25 °C) |
| Reaction time | 2 hours stirring + overnight standing |
| Yield | ~92% |
| Purification | Filtration, washing, recrystallization from ethanol |
| Product form | Colorless needle crystals |
| Melting point | 112–114 °C |
| Salt formation | Hydrochloride salt via acid treatment |
Notes on Alternative Methods
While the above method is the most documented and reliable, alternative synthetic routes may involve:
- Using different amine sources or alkylating agents for methylamine introduction.
- Employing microwave-assisted synthesis for faster reaction times.
- Utilizing different solvents or catalysts to optimize yield or purity.
However, such methods require further validation and comparison to the standard procedure outlined above.
Chemical Reactions Analysis
Types of Reactions
Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions.
Biological Studies
Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride has been explored for its potential biological activities:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. It has shown a minimum inhibitory concentration (MIC) lower than several conventional antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties using assays such as DPPH radical scavenging. Results indicate substantial radical scavenging potential due to the presence of electron-donating substituents in its structure .
Material Science
In material science, this compound is being researched for applications in developing organic semiconductors and corrosion inhibitors. The unique electronic properties conferred by the thiophene and oxadiazole rings make it suitable for these applications.
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The findings revealed that it possesses promising activity against resistant strains of bacteria.
Case Study 2: Antioxidant Properties
Research conducted on the antioxidant activity of derivatives containing similar oxadiazole structures showed that compounds with thiophene substitutions demonstrated enhanced radical scavenging capabilities compared to their non-thiophene counterparts .
Mechanism of Action
The mechanism of action of Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride involves its interaction with molecular targets through its functional groups. The thiophene and oxadiazole rings can participate in π-π interactions and hydrogen bonding, while the methylamine group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
*Assumed structure based on evidence; †Calculated values.
Pharmacological and Physicochemical Properties
- Aromaticity and Binding Interactions: The thiophene group in the target compound enables π-π stacking with aromatic residues in biological targets, a feature absent in alkyl-substituted analogs like [2-(3-ethyl-oxadiazol-5-yl)ethyl]amine hydrochloride .
Solubility and Bioavailability :
Metabolic Stability :
Biological Activity
Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride, also known by its CAS number 1185365-43-8, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 231.70 g/mol. The compound features a thiophene ring and an oxadiazole moiety, which are known for their significant pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including those containing thiophene rings. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 9.27 |
| CaCo-2 (Colon adenocarcinoma) | 2.76 |
| H9c2 (Heart myoblast) | 1.143 |
These results indicate a promising selectivity towards certain cancer types, suggesting potential as a lead compound in anticancer drug development .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both bacterial and fungal strains. Studies have shown that derivatives of oxadiazole can inhibit the growth of various pathogens:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective at higher concentrations |
These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Properties
In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects. Research indicates that oxadiazole derivatives can modulate inflammatory pathways:
- Mechanism : Inhibition of COX enzymes (Cyclooxygenase), which play a crucial role in the inflammatory response.
This mechanism positions this compound as a candidate for further investigation in pain management therapies .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized this compound through microwave-assisted methods, yielding high purity and bioactivity. The resulting compound was tested against multiple cancer cell lines showing significant cytotoxicity.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the thiophene or oxadiazole rings can enhance biological activity. For example, substituting different functional groups on the thiophene ring resulted in varied IC50 values across different cancer cell lines.
Q & A
Q. Key Considerations :
- Purity of intermediates (monitored via TLC or HPLC).
- Optimization of cyclization temperature (80–100°C) to avoid side products.
Basic: How is the compound characterized to confirm structural integrity?
Methodological Answer:
Standard characterization includes:
- NMR spectroscopy : H and C NMR to verify the thiophene protons (δ 6.8–7.5 ppm), oxadiazole methylene (δ 4.2–4.5 ppm), and methylamine groups (δ 2.5–3.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 256.05 for CHClNOS).
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.3% tolerance).
- X-ray crystallography (if crystalline): Resolves bond angles and confirms stereochemistry .
Q. Key Findings :
- The thiophene ring contributes to π-conjugation, stabilizing the HOMO.
- The oxadiazole ring’s electron-withdrawing nature enhances electrophilicity at the methylamine group, facilitating binding to biological targets .
Advanced: What strategies address contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in receptor binding assays (e.g., serotonin receptor affinity) may arise from:
Assay conditions : Variations in buffer pH, ion concentration, or temperature. Standardize protocols (e.g., 37°C, pH 7.4).
Isomerism : Check for undetected stereoisomers (e.g., R/S configurations) via chiral HPLC.
Metabolite interference : Use LC-MS to identify degradation products during in vitro assays.
Q. Case Study :
- BW723C86 (a structurally similar 5-HT agonist) showed variable efficacy due to metabolite formation. Pre-incubation with liver microsomes clarified active species .
Advanced: How can structure-activity relationships (SAR) guide optimization for target selectivity?
Methodological Answer:
Modify substituents :
- Replace thiophene with furan (less lipophilic) to reduce off-target binding.
- Introduce electron-withdrawing groups (e.g., -CF) on the oxadiazole to enhance metabolic stability .
Pharmacophore mapping : Overlay the compound with known receptor ligands (e.g., 5-HT antagonists) to identify critical interaction points.
Free-energy perturbation (FEP) : Simulate binding affinities for mutant receptors to prioritize synthetic targets.
Q. Key Metrics :
- Plasma half-life (t): Measure via LC-MS/MS in rodent models.
- Tissue distribution: Use radiolabeled C analogs for autoradiography.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
